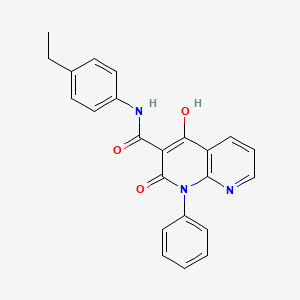

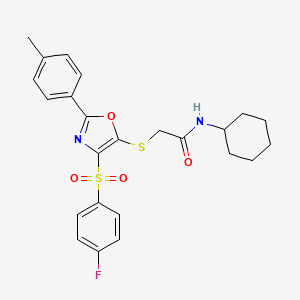

![molecular formula C22H19ClN4O3 B3008764 3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-24-2](/img/structure/B3008764.png)

3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, synthesis of partially and completely substituted pyrimidines has been reported via a cost-effective and eco-friendly approach. The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .Molecular Structure Analysis

Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . They are known to exist in numerous natural and synthetic forms .Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Scientific Research Applications

Cancer Research

The pyrrolo[3,2-d]pyrimidine scaffold is a prominent feature in molecules designed for cancer treatment due to its ability to inhibit various kinases involved in cell cycle regulation . Compounds with this core structure have been shown to possess cytotoxic activities against various cancer cell lines, including breast cancer and colorectal cancer cells . They can act as CDK2 inhibitors, targeting tumor cells selectively and potentially leading to new cancer therapies.

Antimicrobial Applications

Molecules containing the pyrrolopyrimidine moiety have been reported to exhibit antimicrobial properties . This suggests that our compound could be explored for its effectiveness against bacterial and fungal pathogens, contributing to the development of new antibiotics or antifungal agents.

Anti-Inflammatory and Analgesic Activities

Derivatives of pyrrolopyrimidine have demonstrated anti-inflammatory and analgesic activities . This indicates that the compound could be studied for its potential use in treating inflammatory conditions and pain management, possibly offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Neurodegenerative Disease Research

The pyrrolopyrimidine derivatives have been associated with anti-Alzheimer’s disease activities . Research into this compound could provide insights into its efficacy in modulating enzymes or receptors involved in neurodegenerative diseases, leading to novel treatments for conditions like Alzheimer’s and Parkinson’s disease.

Antidiabetic Potential

Some pyrrolopyrimidine derivatives have shown promise in antidiabetic applications . Investigating this compound could reveal its potential to interact with biological targets relevant to diabetes management, such as insulin receptors or enzymes involved in glucose metabolism.

Antioxidant Properties

Compounds with the pyrrolopyrimidine core have been found to have antioxidant applications . This suggests that our compound could be beneficial in combating oxidative stress, which is implicated in various diseases, including cardiovascular diseases and aging.

Tuberculosis Treatment

Given the structural similarity to compounds known to exhibit anti-tubercular activity, this compound could be a candidate for the design and synthesis of new drugs against tuberculosis . It could be part of a combination therapy to enhance the efficacy of existing treatments or to overcome drug resistance.

Drug Design and Development

The versatility of the pyrrolopyrimidine scaffold makes it a valuable entity in drug design. It can be modified to enhance its interaction with various biological targets, improving pharmacokinetic and pharmacodynamic profiles for better therapeutic outcomes . This compound could serve as a starting point for the development of a new class of drugs with optimized properties.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and the progression through the S phase .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the disruption of the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase and the progression through the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .

Pharmacokinetics

The compound’s efficacy suggests it has sufficient bioavailability to exert its effects on cdk2 .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle, the compound prevents cells from dividing and proliferating . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Future Directions

properties

IUPAC Name |

3-benzyl-N-[(2-chlorophenyl)methyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-26-13-16(20(28)24-11-15-9-5-6-10-17(15)23)18-19(26)21(29)27(22(30)25-18)12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBAVMUNSUTFLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)

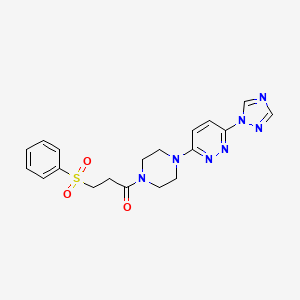

![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

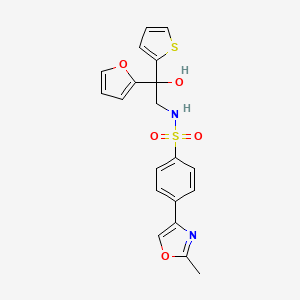

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3008683.png)

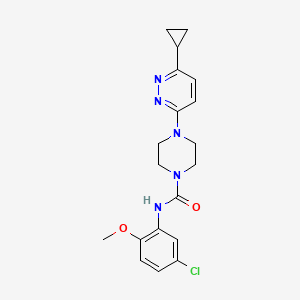

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)

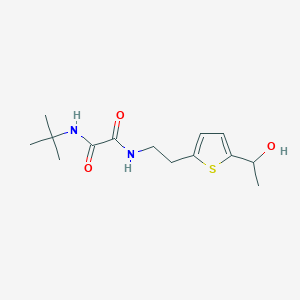

![(4-Methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008695.png)

![1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3008696.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B3008697.png)

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3008700.png)